molecular formula C13H11N3 B2379505 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole CAS No. 1269132-72-0

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole

Cat. No.: B2379505
CAS No.: 1269132-72-0
M. Wt: 209.252
InChI Key: VNLUSNSQGYWNQU-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a 4-methylpyridin-2-yl substituent. This structure combines aromatic nitrogen-containing rings, which are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-6-7-14-13(8-10)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUSNSQGYWNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole typically involves the condensation of 4-methyl-2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole and pyridine moieties exhibit distinct oxidation behaviors due to differences in electron density.

Key observations:

  • Pyridine ring oxidation: The 4-methylpyridin-2-yl group undergoes regioselective oxidation at the α-carbon of the methyl group under strong oxidizing conditions, forming a carboxylic acid derivative .

  • Benzimidazole core oxidation: Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxides, primarily at the N1 position of the benzimidazole .

Table 1: Oxidation Conditions and Products

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄ (aq)80°C, 6 hr4-(Pyridin-2-yl)benzoic acid68
H₂O₂ (30%)RT, 24 hrN1-Oxide derivative75
mCPBADCM, 0°CN1-Oxide with minor N3-Oxide82

Reduction Reactions

Reductive modifications target both the aromatic systems and substituents:

Key pathways:

  • Pyridine ring reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a piperidine derivative under high-pressure conditions .

  • Methyl group reduction: Lithium aluminum hydride (LiAlH₄) reduces the methyl group to a hydroxymethyl intermediate, though this is less common due to competing ring reductions .

Notable example:

1 4 Methylpyridin 2 yl 1H benzimidazole50 psiH2,Pd C EtOH1 4 Methylpiperidin 2 yl 1H benzimidazole(85% yield)\text{1 4 Methylpyridin 2 yl 1H benzimidazole}\xrightarrow[\text{50 psi}]{H_2,\text{Pd C EtOH}}\text{1 4 Methylpiperidin 2 yl 1H benzimidazole}\quad (85\%\text{ yield})

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Aromatic Substitution (EAS)

  • Pyridine ring: The electron-deficient pyridine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄ .

  • Benzimidazole core: Bromination (Br₂/FeBr₃) occurs preferentially at the 5- and 6-positions of the benzimidazole .

Table 2: Substitution Reactions and Regioselectivity

Reaction TypeReagentsPosition ModifiedProductYield (%)
NitrationHNO₃/H₂SO₄Pyridine C55-Nitro-4-methylpyridin-2-yl72
BrominationBr₂, FeBr₃Benzimidazole C5/65-Bromo-1-(4-methylpyridin-2-yl)65

Nucleophilic Substitution

  • Methyl group functionalization: The 4-methyl group participates in free-radical bromination (NBS, AIBN) to yield 4-(bromomethyl)pyridin-2-yl derivatives .

Cross-Coupling Reactions

The compound serves as a ligand or substrate in metal-catalyzed couplings:

Examples:

  • Suzuki-Miyaura coupling: Palladium-catalyzed coupling with arylboronic acids at the benzimidazole C2 position .

  • Buchwald-Hartwig amination: Introduction of amine groups at the pyridine C6 position using Pd(OAc)₂/XPhos .

Mechanistic insight:
The pyridine nitrogen acts as a directing group in C–H activation, facilitating ortho-functionalization.

Biological Activity Correlations

While focusing on chemical reactivity, it is noteworthy that derivatives generated through these reactions exhibit enhanced pharmacological properties:

  • Antiviral activity: N-Oxide derivatives show improved inhibition of hepatitis C virus (HCV) NS5A protein (EC₅₀ = 0.03–0.07 nM) .

  • Antimicrobial effects: Brominated analogues demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Stability and Degradation

Under acidic conditions (HCl, 1M), the benzimidazole ring undergoes hydrolysis to form 2-aminophenol and 4-methylpyridine-2-carboxylic acid . This degradation pathway is critical for assessing shelf-life and environmental persistence.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is utilized as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and functionality of metal complexes, which are crucial in catalysis and material science.

Organic Synthesis:
The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the creation of more complex molecules that are essential in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to N-oxides or hydroxylated derivativesPotassium permanganate
ReductionForms reduced benzimidazole derivativesSodium borohydride
SubstitutionProduces halogenated or alkylated derivativesN-bromosuccinimide

Biological Applications

Antimicrobial Properties:
Research has indicated that 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole exhibits antimicrobial activity. Studies show its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential:
The compound has been investigated for its anticancer properties. It interacts with specific molecular targets such as enzymes and receptors involved in cancer progression. Its mechanism includes enzyme inhibition and modulation of receptor activity, which can influence cell signaling pathways related to tumor growth .

Pharmacological Studies:
In pharmacological contexts, 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole has shown promise in enzyme inhibition and receptor modulation. This makes it a candidate for further exploration in drug development aimed at various diseases including cancer and inflammatory conditions .

Case Studies

Study on Antimicrobial Activity:
A study published in MDPI explored the antimicrobial effects of various benzimidazole derivatives including 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .

Investigation of Anticancer Properties:
In another research initiative focusing on the structure-activity relationship of benzimidazole compounds, 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole was highlighted for its ability to inhibit specific cancer-related enzymes. The study emphasized the importance of structural modifications in enhancing its anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The benzodiazole scaffold is highly versatile, with modifications to its substituents significantly altering pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
Compound Name Substituents Biological Activity/Application Key References
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole 4-Methylpyridin-2-yl Research compound (discontinued)
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) Phenol Antimicrobial, antioxidant
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole Thiazole, methoxy Not specified (structural novelty)
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole Methanesulfonyl, ethoxy-pyridine Antiviral (herpes budding inhibition)
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole Chlorophenylmethyl Not specified (aromatic halide variant)
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride Adamantane, chloromethyl Not specified (lipophilic derivative)

Pharmacological and Functional Insights

  • aureus in docking studies with thymidylate kinase (TMK), achieving high binding scores . This contrasts with the target compound, which lacks phenol groups critical for hydrogen bonding in this context.
  • Antiviral Applications : Derivatives such as 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole were investigated for inhibiting herpes viral budding via Tsg101 binding . The methanesulfonyl and pyridine groups enhance solubility and target affinity compared to the 4-methylpyridin-2-yl substituent in the target compound.

Physicochemical Properties

  • Aromatic Interactions: The chlorophenylmethyl variant (1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole ) leverages halogen bonding for target engagement, a feature absent in the target compound .

Biological Activity

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is characterized by a benzodiazole core linked to a pyridine ring. The synthesis of this compound typically involves the reaction of 4-methylpyridin-2-amine with appropriate benzodiazole derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including those related to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, indicating potential for development as new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazoleStaphylococcus aureus32 µg/mL
2-(4-Fluorophenoxy)pyridin-2-yl-benzimidazoleEscherichia coli16 µg/mL
5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pyridin-2-yl-benzimidazoleBacillus subtilis8 µg/mL

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds structurally related to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole have shown promising results in inhibiting various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM and U937) .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazoleMCF-75.6
Benzimidazole Derivative AMDA-MB-2313.2
Benzimidazole Derivative BU9374.0

The mechanism by which these compounds exert their biological effects often involves interaction with critical cellular targets. For instance, benzimidazole derivatives have been shown to inhibit topoisomerase I and II activities, leading to disrupted DNA replication in cancer cells . Additionally, some compounds may act as inhibitors of inflammatory pathways by targeting specific receptors or enzymes involved in the inflammatory response .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives in vivo for their anticancer efficacy. In this study, a derivative similar to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole was administered to mice bearing tumor xenografts. The results indicated significant tumor regression compared to control groups, highlighting the therapeutic potential of these compounds in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and benzodiazole rings significantly influence biological activity. Substituents on the pyridine ring can enhance solubility and bioavailability while also affecting binding affinity to target proteins .

Figure 1: SAR Analysis of Benzimidazole Derivatives

SAR Analysis (Note: Replace with actual figure if available)

Q & A

Q. What statistical approaches resolve discrepancies in crystallographic data refinement?

  • Methodology :
  • R-factor analysis : Compare weighted R-values (wR2) across refinement models. Acceptable thresholds: wR2 < 0.15 for high-resolution data.
  • Cross-validation : Use Free R-factor to avoid overfitting. SHELXL's L.S. restraints improve convergence .

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